
Antipsychotic agent-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antipsychotic Agent-2 is a compound used in the treatment of various psychotic disorders, including schizophrenia and bipolar disorder. It belongs to the class of second-generation antipsychotics, which are known for their efficacy in managing both positive and negative symptoms of psychosis with fewer extrapyramidal side effects compared to first-generation antipsychotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antipsychotic Agent-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the formation of heterocyclic rings, which are crucial for the compound’s pharmacological activity. Common reagents used in the synthesis include piperazine derivatives and various halogenated compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Antipsychotic Agent-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenated compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Antipsychotic Agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Widely used in the treatment of psychotic disorders, with ongoing research into its efficacy and safety in various populations.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of Antipsychotic Agent-2 involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors, which helps to alleviate psychotic symptoms by reducing dopamine activity. Additionally, it has affinity for serotonin 5-HT2A receptors, which contributes to its efficacy in treating negative symptoms and reducing side effects .
Comparison with Similar Compounds
Clozapine: Known for its efficacy in treatment-resistant schizophrenia but associated with significant side effects.
Risperidone: Effective in treating both positive and negative symptoms but may cause weight gain and metabolic issues.
Olanzapine: Similar efficacy to Antipsychotic Agent-2 but with a higher risk of metabolic side effects
Uniqueness: this compound is unique in its balanced profile of efficacy and side effects. It offers a favorable therapeutic window with fewer extrapyramidal side effects and metabolic issues compared to some other second-generation antipsychotics .
Properties
Molecular Formula |
C22H26FN5O |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C22H26FN5O/c23-17-7-9-18(10-8-17)28-15-13-27(14-16-28)12-4-3-11-24-22(29)21-19-5-1-2-6-20(19)25-26-21/h1-2,5-10H,3-4,11-16H2,(H,24,29)(H,25,26) |
InChI Key |
XBLFSOZINOQZBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=NNC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
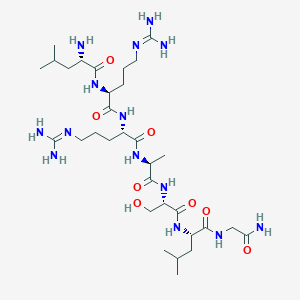
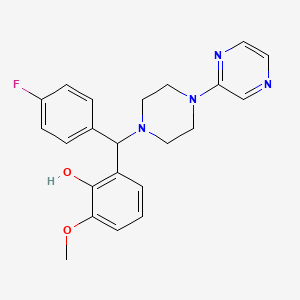
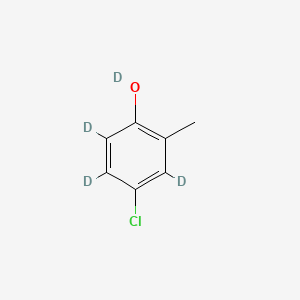
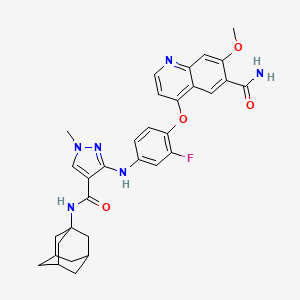
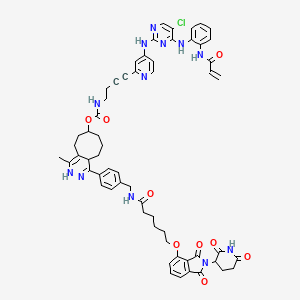

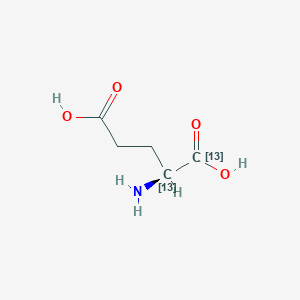

![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)

![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)

![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)
